

Physical and chemical properties of 1-Ethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethoxy-3-fluorobenzene*

Cat. No.: *B1330356*

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An In-depth Technical Guide to **1-Ethoxy-3-fluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-3-fluorobenzene is an aromatic ether that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, make it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications, particularly within the pharmaceutical and materials science sectors.

Core Properties of 1-Ethoxy-3-fluorobenzene

The compound, also known as 3-Fluorophenetole, is distinguished by its specific molecular structure which dictates its physical behavior and chemical reactivity.[\[1\]](#)[\[2\]](#)

Identifier	Value	Source
CAS Number	458-03-7	[1] [2] [3]
Molecular Formula	C ₈ H ₉ FO	[1] [2] [3]
Molecular Weight	140.15 g/mol	[3]
InChI Key	UWWCZZMOTBWUAB-UHFFFAOYSA-N	[3]
SMILES	CCOc1cccc(F)c1	[3]

Physical Properties

The physical characteristics of **1-Ethoxy-3-fluorobenzene** are summarized below. These properties are essential for handling, storage, and reaction setup.

Property	Value	Unit	Source
Normal Boiling Point (T _{boil})	435.79	K	Joback Calculated Property [3]
Normal Melting Point (T _{fus})	227.13	K	Joback Calculated Property [3]
Critical Temperature (T _c)	639.14	K	Joback Calculated Property [3]
Critical Pressure (P _c)	3333.53	kPa	Joback Calculated Property [3]
Refractive Index (n _{D25})	1.4823		

Chemical and Thermodynamic Properties

These properties provide insight into the compound's stability, solubility, and behavior in various chemical environments.

Property	Value	Unit	Source
Standard Liquid			
Enthalpy of Combustion (ΔcH° liquid)	-4269.40	kJ/mol	NIST[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	37.93	kJ/mol	Joback Calculated Property[3]
Octanol/Water Partition Coefficient (log $P_{\text{oct/wat}}$)	2.224		Crippen Calculated Property[3]
Water Solubility (log $10WS$)	-2.34	mol/l	Crippen Calculated Property[3]

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and characterization of **1-Ethoxy-3-fluorobenzene**. The following table outlines the expected spectral data based on its molecular structure.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (4H): Multiplets in the range of δ 6.5-7.3 ppm. The fluorine atom will cause complex splitting patterns.- Ethoxy Methylene Protons (-OCH₂-): Quartet around δ 4.0 ppm.- Ethoxy Methyl Protons (-CH₃): Triplet around δ 1.4 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons (6C): Peaks between δ 100-165 ppm. The carbon attached to fluorine (C-F) will show a large coupling constant. The carbon attached to the ethoxy group (C-O) will be significantly downfield.- Ethoxy Methylene Carbon (-OCH₂-): Peak around δ 63 ppm.- Ethoxy Methyl Carbon (-CH₃): Peak around δ 15 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C-O-C Stretch (Ether): Strong absorption around 1200-1250 cm⁻¹.- C-F Stretch: Strong absorption around 1100-1200 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.- sp² C-H Stretch: Peaks just above 3000 cm⁻¹.- sp³ C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): Peak at m/z = 140.16.

Chemical Reactivity and Applications

1-Ethoxy-3-fluorobenzene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#) The fluorine atom enhances metabolic stability and binding affinity in drug candidates, while the ethoxy group provides a site for further functionalization.[\[1\]](#)[\[2\]](#)

The molecule's reactivity in electrophilic aromatic substitution is influenced by both substituents. The ethoxy group is an activating, ortho-, para-director by resonance, while the fluorine atom is a deactivating, ortho-, para-director due to its strong inductive electron-

withdrawing effect, which is partially offset by resonance donation.^[4] This interplay directs incoming electrophiles to specific positions on the aromatic ring.

The compound is widely used in:

- Pharmaceutical Development: As an intermediate for drugs targeting neurological disorders.
[\[1\]](#)[\[2\]](#)
- Materials Science: In formulating specialty polymers and coatings to enhance flexibility and chemical resistance.[\[1\]](#)[\[2\]](#)
- Agrochemicals: For creating pesticides and herbicides.[\[2\]](#)

Experimental Protocols & Workflows

Detailed methodologies for the synthesis of **1-Ethoxy-3-fluorobenzene** and its use in subsequent coupling reactions are crucial for research applications.

Synthesis of 1-Ethoxy-3-fluorobenzene via Williamson Ether Synthesis

This method involves the reaction of 3-fluorophenol with an ethylating agent, such as ethyl iodide, under basic conditions.

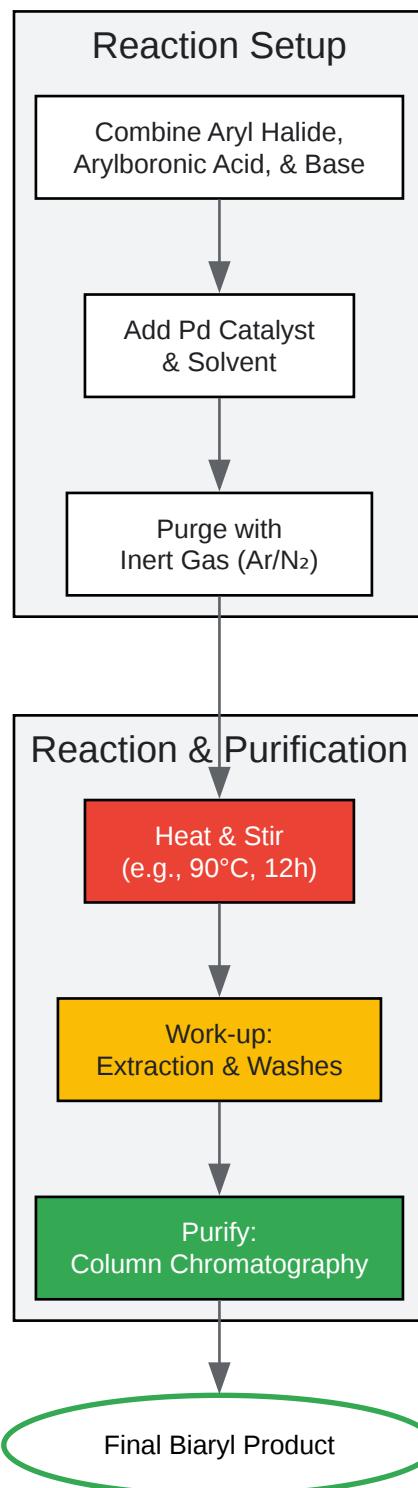
Protocol:

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol and a suitable solvent (e.g., acetone, ethanol).
- Deprotonation: Add an equimolar amount of a base (e.g., potassium carbonate, sodium hydroxide) to the solution to deprotonate the phenol, forming the more nucleophilic phenoxide.
- Alkylation: Slowly add a slight excess (1.1 equivalents) of ethyl iodide to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

- Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Remove the solvent under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with a dilute NaOH solution to remove any unreacted phenol, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
- Final Purification: Purify the crude **1-Ethoxy-3-fluorobenzene** by vacuum distillation to obtain the final product.



General Suzuki-Miyaura Coupling Workflow



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